![molecular formula C27H26N2O5S B2370824 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 895646-11-4](/img/structure/B2370824.png)
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C27H26N2O5S and its molecular weight is 490.57. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Inclusion Properties
One study explored the structural aspects of amide-containing isoquinoline derivatives, revealing insights into their ability to form gels and crystalline solids when treated with different mineral acids. This research highlights the significance of these compounds in developing materials with unique physical properties, such as enhanced fluorescence emission in host-guest complexes (A. Karmakar, R. Sarma, J. Baruah, 2007).
Cytotoxic Activity
Another study focused on the synthesis of novel sulfonamide derivatives, including quinoline and isoquinoline moieties, for their potential cytotoxic activity against cancer cell lines. This research contributes to the ongoing search for more effective cancer treatments by identifying compounds with promising anticancer properties (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Herbicidal Activities
Research into the herbicidal activities of triazolinone derivatives, incorporating pharmacophores like cyclic imide and phenylurea, has shown that these compounds can serve as effective Protox inhibitors. Such studies provide valuable insights into developing new herbicides for agricultural use, highlighting the versatility of quinoline derivatives in various applications (Yan-ping Luo, Lili Jiang, Guo-dong Wang, Qiong Chen, Guangfu Yang, 2008).
Antimicrobial Activity
A study on the synthesis and in vitro antimicrobial activity of quinazolinone–sulfonamide linked hybrid heterocyclic entities derived from glycine has demonstrated the potential of these compounds in addressing microbial resistance. This research opens new avenues for developing antimicrobial agents (S. Vanparia, Tarosh S. Patel, R. Dixit, B. Dixit, 2013).
Pharmacological Activities
The development of quinazolinyl acetamides has been explored for their analgesic and anti-inflammatory activities, offering insights into their therapeutic potential. Such studies underscore the importance of quinoline derivatives in medicinal chemistry, aiming to discover new treatments for pain and inflammation (V. Alagarsamy, V. Solomon, M. T. Sulthana, Meduri Satyasai Vijay, B. Narendhar, 2015).
properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-20-10-12-21(13-11-20)35(32,33)25-16-29(24-14-9-18(2)15-22(24)27(25)31)17-26(30)28-23-8-6-5-7-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFJSPCDYVAMLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.